molecular formula C20H30O4 B2607485 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid CAS No. 211105-23-6

9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid

Cat. No.: B2607485
CAS No.: 211105-23-6
M. Wt: 338.48
InChI Key: PRFXRIUZNKLRHM-GKNRUGNGSA-N
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Biochemical Analysis

Biochemical Properties

Prostaglandin B2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is predominantly released from mast cells and also synthesized by alveolar macrophages . The principal cyclooxygenase metabolite of arachidonic acid, it has bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .

Cellular Effects

Prostaglandin B2-d4 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in inflammation, vasodilation, and the regulation of smooth muscle tissue . It also plays a significant role in the pathophysiology of asthma, inducing significant inflammatory cell chemotaxis and degranulation .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin B2-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is the principal cyclooxygenase metabolite of arachidonic acid . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Metabolic Pathways

Prostaglandin B2-d4 is involved in several metabolic pathways. It is produced via the cyclooxygenase pathway, which also produces other prostaglandins . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin B2-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Prostaglandin B2 molecule. The process involves the treatment of Prostaglandin E2 or Prostaglandin A2 with a strong base, leading to the formation of Prostaglandin B2, which is then labeled with deuterium .

Industrial Production Methods: The industrial production of Prostaglandin B2-d4 involves the use of advanced synthetic techniques to ensure the precise incorporation of deuterium atoms. This process is typically carried out in specialized laboratories equipped with the necessary tools for isotope labeling and purification .

Comparison with Similar Compounds

Uniqueness: Prostaglandin B2-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from other prostaglandins that lack such labeling .

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFXRIUZNKLRHM-GKNRUGNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
Reactant of Route 2
Reactant of Route 2
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
Reactant of Route 3
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
Reactant of Route 4
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
Reactant of Route 5
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
Reactant of Route 6
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid

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